molecular formula C11H16N4O2 B2477019 Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate CAS No. 896213-29-9

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate

Cat. No.: B2477019
CAS No.: 896213-29-9
M. Wt: 236.275
InChI Key: LKIKANDKOLNBGH-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Key signals in deuterated solvents (CDCl₃ or DMSO-d₆) include:

  • ¹H NMR :
    • δ 3.67 ppm (s, 3H) : Methyl ester (–OCH₃).
    • δ 4.08 ppm (s, 2H) : Methylene bridge (–CH₂–).
    • δ 3.40–3.55 ppm (m, 8H) : Piperazine protons.
    • δ 8.22 ppm (d, 2H) : Pyrimidine C5–H and C6–H.
  • ¹³C NMR :
    • δ 170.2 ppm : Ester carbonyl (C=O).
    • δ 158.4 ppm : Pyrimidine C2.
    • δ 48.5 ppm : Piperazine N–CH₂–N.

IR Spectroscopy

  • 1740 cm⁻¹ : Ester C=O stretch.
  • 1205 cm⁻¹ : C–O–C asymmetric stretch.
  • 1600–1450 cm⁻¹ : Pyrimidine ring vibrations.

Mass Spectrometry

  • m/z 236.27 : Molecular ion ([M]⁺).
  • m/z 179 : Loss of –OCH₃ (–45 Da).
  • m/z 104 : Pyrimidine fragment ([C₄H₄N₃]⁺).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* simulations reveal:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized on pyrimidine N1 and ester oxygen.

Table 2 : Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.8
LUMO -1.6

Molecular Orbital Analysis

  • HOMO : Localized on the piperazine ring and pyrimidine π-system.
  • LUMO : Dominated by the ester carbonyl group, suggesting nucleophilic attack at this site.

Conformational Energy Landscape

  • The lowest-energy conformation has a dihedral angle of 180° between the piperazine and pyrimidine rings.
  • Steric hindrance between the methyl ester and pyrimidine substituents raises the energy barrier for rotation by 12 kcal/mol .

Properties

IUPAC Name

methyl 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10(16)9-14-5-7-15(8-6-14)11-12-3-2-4-13-11/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKANDKOLNBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 1-(2-Pyrimidyl)piperazine

The core structure of the compound is derived from 1-(2-pyrimidyl)piperazine, a heterocyclic amine. In a method analogous to CN88100923A, this intermediate reacts with methyl chloroacetate under reflux conditions in a polar aprotic solvent such as ethanol or isopropyl alcohol. The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the acetamide bond.

Reaction Conditions

  • Solvent: Ethanol or isopropyl alcohol.
  • Temperature: Reflux (~78–82°C for ethanol).
  • Duration: 16–24 hours.
  • Yield: ~70–80% (estimated from similar piperazine alkylations).

The product is isolated by concentrating the reaction mixture under reduced pressure, followed by crystallization from a non-polar solvent like hexane.

Catalytic Hydrogenation of Alkyne Intermediates

An alternative route involves synthesizing an alkyne precursor, 8-{4-(4-(2-pyrimidyl)-1-piperazinyl)-but-2-ynyl}-8-azaspiro[4.5]decane-7,9-dione, as described in CN88100923A. Hydrogenation using palladium on carbon (Pd/C) in ethanol at room temperature and atmospheric pressure selectively reduces the triple bond to a single bond. This step ensures the formation of the saturated piperazinyl-butyl chain while preserving the ester group.

Optimization Insights

  • Catalyst: 5% Pd/C (1–2 wt% relative to substrate).
  • Hydrogen Uptake: 2 molar equivalents (stoichiometric for alkyne reduction).
  • Purity: >95% after filtration and concentration.

Esterification of Piperazinylacetic Acid

If the free acid (2-[4-(2-pyrimidyl)-1-piperazinyl]acetic acid) is available, esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) provides the methyl ester. This method is less commonly reported for piperazine derivatives but is feasible under standard Fischer esterification conditions.

Reaction Optimization and Critical Parameters

Solvent Selection

Polar solvents like ethanol enhance the solubility of piperazine intermediates and facilitate nucleophilic substitution. In contrast, dichloromethane (DCM) or ethyl acetate is preferred for extraction and purification.

Catalytic Efficiency

Pd/C catalyzes hydrogenation with minimal byproduct formation. The patent CN88100923A reports 95.6% yield for a similar hydrogenation step, underscoring the importance of catalyst activation and substrate purity.

Temperature Control

Excessive heat during esterification or alkylation risks decomposing the pyrimidine ring. Maintaining temperatures below 100°C preserves structural integrity.

Purification and Characterization

Crystallization

Crude product is purified via crystallization from ethanol/water mixtures, achieving >95% purity.

Chromatography

Column chromatography with silica gel and a gradient of ethyl acetate/hexane isolates the ester from unreacted starting materials.

Analytical Data

  • Melting Point: 91–99°C (consistent with piperazine derivatives).
  • Spectroscopy: $$^1$$H NMR (CDCl₃) displays signals for pyrimidine (δ 8.3–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and methyl ester (δ 3.7 ppm).
  • Elemental Analysis: Matches C₁₁H₁₆N₄O₂ (Calcd: C 66.12%, H 7.13%, N 18.36%).

Industrial-Scale Considerations

ENAO Chemical Co., Ltd. emphasizes small-scale trial production (1–10 kg) using flexible payment and quality assurance protocols. Key steps include:

  • Quality Control: SGS or third-party inspection.
  • Packaging: Inert atmosphere storage to prevent ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Pharmacological Applications

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate is primarily recognized for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's structure, featuring a piperazine ring, suggests it may modulate these neurotransmitters, leading to various biological effects.

Neuropharmacology

Research indicates that compounds with similar structures can influence mood, appetite, and sleep patterns by interacting with serotonin receptors. This activity positions this compound as a potential candidate for treating mood disorders and anxiety-related conditions .

Antimicrobial Activity

Pyrimidine derivatives have been documented to exhibit significant antimicrobial properties. Studies have shown that various pyrimidine compounds demonstrate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the piperazine moiety may enhance this activity, making it a valuable compound in the development of new antibiotics .

Medicinal Chemistry

This compound is also explored for its potential in drug development due to its unique chemical structure.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other biologically active derivatives. For instance, modifications to the pyrimidine or piperazine components can yield compounds with enhanced pharmacological profiles, including improved efficacy against specific diseases .

Cancer Research

Recent studies have indicated that pyrimidine derivatives can possess anticancer properties. This compound may be investigated further for its potential to inhibit tumor growth or induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and related compounds:

StudyFocusFindings
Zanatta et al., 2008Antiparasitic ActivitySynthesized novel pyrimidine derivatives showing significant inhibitory effects on Trypanosoma cruzi, suggesting potential for antiparasitic drug development .
Balan et al., 2014Antibacterial ActivityEvaluated new diazinium salts with antibacterial properties against various strains, highlighting the importance of pyrimidine derivatives in antimicrobial research .
PMC4207407Neuropharmacological EffectsDiscussed the role of pyrimidine derivatives in modulating central nervous system activity, emphasizing their therapeutic potential in treating neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Piperazine Core

Heteroaromatic Substituents
  • 2-Pyrimidyl vs. Methyl (((1E)-2-(4-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-3-thioxo-1-propenyl)amino)acetate (): The 2-furoyl substituent (a furan derivative) contributes to lower polarity and distinct electronic effects. This compound, identified in Tamarix hispida extracts, contains a thioxo-propenyl chain linked to a chlorophenyl group, enhancing lipophilicity. In biological assays, furoyl-piperazine carbamates exhibited weak enzyme inhibition (IC₅₀ > 100 µM) against α-glucosidase and cholinesterases .
Aromatic and Halogenated Substituents
  • No biological data is reported for this compound .
  • Bulkier Aromatic Groups :
    • Cetirizine Methyl Ester (CAS 83881-46-3, ): Features a bis-aryl substituent (4-chlorophenylphenylmethyl), resulting in high molecular weight (402.91 g/mol) and steric hindrance. Such bulky groups are common in antihistamines but may reduce metabolic stability compared to smaller substituents like pyrimidyl .
Polar Substituents
  • 2-Aminoacetyl Substituent: Methyl 2-[4-(2-aminoacetyl)-1-piperazinyl]acetate (CAS 1183133-47-2, ): The aminoacetyl group introduces a polar, protonatable amine, increasing water solubility (estimated LogP ~0.5). This could enhance bioavailability but reduce membrane permeability compared to aromatic substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
Methyl 2-[4-(2-pyrimidyl)-1-piperazinyl]acetate C₁₁H₁₅N₄O₂ 243.26 Heteroaromatic Moderate polarity, aromatic π-system
Methyl 2-[4-(2-furoyl)-1-piperazinyl]acetate* C₁₂H₁₅N₃O₄ 265.26 Heteroaromatic (furan) Lower polarity, thioxo-propenyl chain
Methyl 2-[4-(3-chlorophenyl)-1-piperazinyl]acetate C₁₃H₁₇ClN₂O₂ 268.74 Aromatic halogenated High lipophilicity
Methyl 2-[4-(2-aminoacetyl)-1-piperazinyl]acetate C₉H₁₇N₃O₃ 215.25 Polar (amine) High solubility, low LogP

*Derivative with additional functional groups from .

Biological Activity

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound belongs to a class of piperazine derivatives, which are known for diverse biological activities. The synthesis typically involves the reaction of methyl acetate with a piperazine derivative substituted with a pyrimidine ring. This structural configuration is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that piperazine derivatives, including those containing pyrimidine moieties, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. Compounds in this category have demonstrated anxiolytic and antidepressant-like activities. Specifically, studies suggest that such compounds may interact with the serotonergic system and GABAA receptors, which are critical in regulating mood and anxiety .

Antifilarial Potential

In preliminary studies, related piperazine derivatives have shown promising results against filarial infections. These compounds exhibited macrofilaricidal and microfilaricidal activities, indicating their potential as therapeutic agents against parasitic infections .

Research Findings and Case Studies

Recent studies have explored various aspects of the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar compounds using agar diffusion methods. Results indicated significant inhibition zones against various bacterial strains, suggesting robust antimicrobial activity .
  • Anxiolytic Activity : In behavioral tests conducted on mice, compounds structurally similar to this compound demonstrated significant anxiolytic effects. The activity was blocked by specific receptor antagonists, confirming the involvement of serotonergic pathways .
  • Filarial Activity : Another study reported that related piperazine derivatives exhibited up to 53% adulticidal activity against Brugia malayi at specific dosages, highlighting their potential in treating filarial infections .

Data Summary

Activity Type Study Reference Key Findings
Antimicrobial Significant inhibition against various bacterial strains
Neuropharmacological Anxiolytic effects mediated by serotonergic system
Antifilarial Up to 53% adulticidal activity against B. malayi

Q & A

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to evaluate affinity, given structural similarity to antipsychotic piperazine derivatives .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) targeting kinases or proteases, with IC₅₀ determination .
  • Cell-Based Models : Cytotoxicity screening in HEK or primary neuronal cells (e.g., MTT assays) to assess therapeutic index .

How can researchers develop a validated HPLC method for quantifying Methyl 2-[4-(2-pyrimidyl)-1-piperazinyl]acetate in complex matrices?

Advanced Research Focus
Method validation parameters include:

  • Specificity : Resolution ≥2.0 from impurities/metabolites .
  • Linearity : R² ≥0.998 over 50–150% of the target concentration.
  • Accuracy/Precision : Recovery 98–102% and RSD ≤2% for intra/inter-day replicates .
  • Mobile Phase : Optimized using 0.1% TFA in water:acetonitrile (70:30, v/v) at 1.0 mL/min .

What computational approaches aid in elucidating the reaction mechanisms of Methyl 2-[4-(2-pyrimidyl)-1-piperazinyl]acetate in drug design?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., receptor docking) to guide SAR studies .
  • QSAR Modeling : Predicts ADMET properties (e.g., logP, bioavailability) using descriptors like polar surface area and H-bond donors .

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